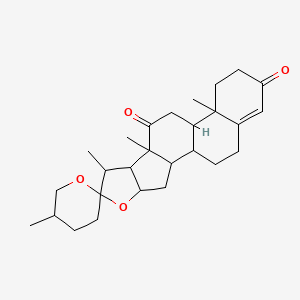![molecular formula C19H19FN2O2 B12303368 5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide](/img/structure/B12303368.png)
5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide is a synthetic organic compound with the molecular formula C19H19FN2O2 and a molecular weight of 326.37 g/mol This compound is known for its unique structural features, which include a fluorophenyl group, an ethynyl linkage, and a pyridine carboxamide moiety
準備方法
The synthesis of 5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide involves multiple steps. One common synthetic route includes the following steps :
Starting Materials: 5-(3-fluorophenylethynyl)pyridine-2-carboxylic acid and ®-3-amino-2-methylbutan-2-ol trifluoroacetate.
Reaction Conditions: The reaction is typically carried out in N,N-dimethylformamide (DMF) under an inert atmosphere at room temperature (20°C) for approximately 10 minutes.
Catalysts and Reagents: N-ethyl-N,N-diisopropylamine and N-[dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate are used as catalysts and reagents.
Industrial Production: The compound has achieved commercial mass production, indicating that the synthetic route is scalable and efficient.
化学反応の分析
5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
科学的研究の応用
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
作用機序
The mechanism of action of 5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and ethynyl groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation, but its structural features suggest it could modulate various biological processes .
類似化合物との比較
Similar compounds to 5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide include:
2-Fluoro-5-[2-(3-fluorophenyl)ethynyl]pyridine: This compound shares the fluorophenyl and ethynyl groups but lacks the carboxamide moiety.
5-(3-fluorophenylethynyl)pyridine-2-carboxylic acid: This compound is a precursor in the synthesis of the target compound and shares the pyridine carboxamide structure.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C19H19FN2O2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C19H19FN2O2/c1-13(19(2,3)24)22-18(23)17-10-9-15(12-21-17)8-7-14-5-4-6-16(20)11-14/h4-6,9-13,24H,1-3H3,(H,22,23) |
InChIキー |
ZPKZAFDYFVJULO-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


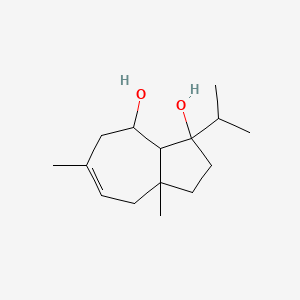
![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)
![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)
![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)
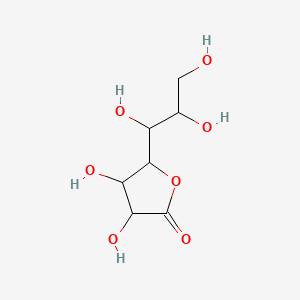
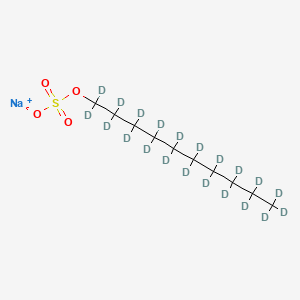
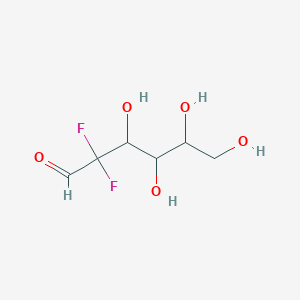



![[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid](/img/structure/B12303360.png)
![3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)
![(3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B12303374.png)
